molecular formula C19H23FN2O3 B1395547 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone CAS No. 477846-16-5

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Cat. No. B1395547
CAS RN: 477846-16-5
M. Wt: 346.4 g/mol
InChI Key: VTDUGJVXASROBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone (4-FBMP) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. It is a synthetic compound that was initially developed in the laboratory as a potential drug candidate. 4-FBMP has been studied for its pharmacological activities, including its ability to modulate the activity of various enzymes and receptors, as well as its ability to modulate the expression of various genes. In addition, 4-FBMP has been studied for its potential use in the treatment of various diseases, including cancer, metabolic, and neurological disorders.

Scientific Research Applications

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone has been studied for its potential applications in the field of medicinal chemistry. 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone has been found to have a wide range of activities, including its ability to modulate the activity of various enzymes and receptors, as well as its ability to modulate the expression of various genes. Additionally, 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone has been studied for its potential use in the treatment of various diseases, including cancer, metabolic, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone modulates the activity of various enzymes and receptors by binding to them and inhibiting their activity. In addition, 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone has been found to modulate the expression of various genes by binding to them and altering their expression.
Biochemical and Physiological Effects
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and receptors, as well as modulating the expression of various genes. In addition, 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone in laboratory experiments is its ability to modulate the activity of various enzymes and receptors, as well as modulating the expression of various genes. Additionally, 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone has been found to have anti-inflammatory, anti-oxidant, and anti-cancer activities. However, there are some limitations to using 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone in laboratory experiments, such as its limited solubility in water and its low stability in the presence of light and heat.

Future Directions

The potential applications of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone are still being explored, and there are many possible future directions for research. These include further research into its pharmacological activities, such as its ability to modulate the activity of various enzymes and receptors, as well as its ability to modulate the expression of various genes. Additionally, further research into its potential use in the treatment of various diseases, including cancer, metabolic, and neurological disorders is also needed. Finally, further research into the development of novel synthetic methods for the synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone is also needed.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c20-16-4-2-15(3-5-16)14-17-18(23)6-9-22(19(17)24)8-1-7-21-10-12-25-13-11-21/h2-6,9,23H,1,7-8,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDUGJVXASROBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Reactant of Route 2
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Reactant of Route 3
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Reactant of Route 6
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.